N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
Indolin-2-one derivatives have been synthesized and studied for their bioactive properties . They were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor .
Synthesis Analysis
The synthesis of indolin-2-one derivatives involves the incorporation of 1-benzyl-1H-1,2,3-triazole moiety . The compounds were synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of these compounds was designed based on the structural feature of donepezil . Docking assays were carried out to explain the structure–activity relationships of these compounds compared with Donepezil against AChE enzyme .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a Pd-catalyzed C-N cross-coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry .Scientific Research Applications
Antitumor Properties
- Schiff bases derived from 1,3,4-thiadiazole compounds, structurally similar to the compound , have demonstrated significant cytotoxicity against cancer cell lines, such as PC-3 and MDA-MB-231, highlighting their potential as chemotherapeutic agents (Gür et al., 2020).
- Compounds like AZD4877, a kinesin spindle protein inhibitor with a structure related to the target compound, have shown notable in vivo efficacy against cancer, suggesting a similar potential for N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide (Theoclitou et al., 2011).
Antimicrobial Activity
- Certain 1,3,4-thiadiazole derivatives have been found to possess strong antimicrobial activity, indicating that similar compounds could be effective in treating bacterial infections (Gür et al., 2020).
Anticonvulsant Effects
- Indoline derivatives, closely related to the compound , have been evaluated for anticonvulsant activities, showing promising results in models like the maximal electroshock seizure test (Nath et al., 2021).
Other Biological Activities
- Compounds with a similar molecular structure have been investigated for various biological activities such as anti-inflammatory and xanthine oxidase inhibitory properties, suggesting a wide range of potential applications in medical research (Smelcerovic et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indolin-2-one derivatives, have been designed as acetylcholine esterase (ache) inhibitors .
Mode of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s worth noting that indole derivatives have been found to have broad-spectrum biological activities , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Indole derivatives have been associated with a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the biological activity of indole derivatives can be influenced by a variety of factors, including the specific conditions under which they are used .
Future Directions
The compounds showed promising results in the inhibition of AChE, suggesting potential for further development as an anticancer agent . Future research could focus on optimizing these compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Properties
IUPAC Name |
N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-28-17-9-15(10-18(12-17)29-2)21(27)24-22-23-16(13-30-22)11-20(26)25-8-7-14-5-3-4-6-19(14)25/h3-6,9-10,12-13H,7-8,11H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTXVGRHVRCSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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